molecular formula C15H16F3N3O2 B2443391 N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 866153-64-2

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2443391
CAS No.: 866153-64-2
M. Wt: 327.307
InChI Key: XYMIPOQVXFPVIU-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound that features an imidazole ring and a trifluoroethoxy group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The trifluoroethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)10-23-13-4-2-12(3-5-13)14(22)20-6-1-8-21-9-7-19-11-21/h2-5,7,9,11H,1,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMIPOQVXFPVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326694
Record name N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866153-64-2
Record name N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity . The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes .

Biological Activity

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates an imidazole ring and a trifluoroethoxy group, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities.

  • Molecular Formula : C15H16F3N3O2
  • Molecular Weight : 321.30 g/mol
  • CAS Number : 131926-99-3

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole-containing compounds. Specifically, compounds with imidazole moieties have shown promising results against various cancer cell lines. For example:

  • Study Findings : A compound similar to this compound demonstrated significant cytotoxic effects in vitro against lung cancer cell lines A549 and HCC827 with IC50 values of approximately 5.13 μM and 6.26 μM respectively .
Cell LineIC50 (μM)
A5495.13 ± 0.97
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound may inhibit tumor growth effectively while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been extensively studied. This compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial processes:

  • Antibacterial Activity : In a comparative study, imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

The proposed mechanisms for the biological activities of imidazole derivatives include:

  • DNA Binding : Many imidazole compounds interact with DNA through minor groove binding, disrupting replication and transcription processes .
  • Enzyme Inhibition : Imidazole derivatives may inhibit key enzymes involved in cellular metabolism or proliferation in cancer cells.
  • Membrane Disruption : The presence of fluorinated groups can alter membrane fluidity and permeability in bacteria.

Case Studies

  • Study on Lung Cancer Cell Lines : A recent study evaluated various imidazole derivatives for their cytotoxic effects on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with imidazole rings significantly inhibited cell proliferation in a dose-dependent manner .
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antibacterial properties of several imidazole derivatives against clinical isolates of E. coli. The study found that certain modifications to the imidazole structure enhanced antibacterial potency significantly .

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